Cas no 28605-84-7 (Pyridinedicarboxylicacid)

Pyridinedicarboxylicacid structure
Pyridinedicarboxylicacid structure
Product Name:Pyridinedicarboxylicacid
Numero CAS:28605-84-7
MF:C7H5NO4
MW:167.118901968002
CID:239810
PubChem ID:1066
Update Time:2025-04-19

Pyridinedicarboxylicacid Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyridinedicarboxylicacid
    • SDCCGSBI-0050962.P003
    • SY003044
    • pyridine-2,3-carboxylate
    • CS-W020665
    • HMS1921J12
    • MFCD00006295
    • CHEMBL286204
    • Spectrum3_001502
    • Z57160166
    • NCGC00024506-02
    • Tocris-0225
    • s3624
    • HB0544
    • SCHEMBL69230
    • Pyridin-2,3-dicarbonsaeure
    • QUINOLINIC ACID [MI]
    • SPBio_000838
    • 28605-84-7
    • IDI1_000773
    • AC-11734
    • 2,3-Pyridinedicarboxylicacid, labeled with tritium (9CI)
    • Oprea1_139764
    • quinolinate
    • PDSP2_000132
    • FG-0461
    • SR-01000075472-1
    • FT-0609764
    • MLS001332418
    • HMS3263E19
    • NCGC00015865-06
    • SMR000112287
    • EN300-18090
    • HMS2267B04
    • DivK1c_000773
    • NSC-13127
    • SDCCGMLS-0411909.P028
    • HMS3411C05
    • 2,3-Pyridinedicarboxylic Acid-d3
    • Spectrum2_000929
    • NS00006026
    • CCG-39677
    • DTXSID8041327
    • NCGC00015865-04
    • SPECTRUM1502102
    • NSC18836
    • NSC 13127
    • KBio2_007141
    • 2,3-Pyridinedicarboxylic acid, 99%
    • UNII-F6F0HK1URN
    • NCGC00024506-03
    • quinolinic-acid
    • FT-0689818
    • Lopac-P63204
    • HMS3885A17
    • LP00989
    • KBioGR_000711
    • NCGC00024506-06
    • 89-00-9
    • P0550
    • 2,3-pyridine dicarboxylic acid
    • P63204
    • 2,3-pyridinedicarboxylic acid
    • MLS-0411909.P016
    • Q411945
    • AC-907/25014157
    • Tox21_500989
    • PDSP1_000133
    • NINDS_000773
    • Tox21_302051
    • C7H5NO4
    • 2,3-Pyridinedicarboxylic acid, Vetec(TM) reagent grade, 98%
    • Q-201654
    • Spectrum_001525
    • NSC403247
    • Pyridine-2,3-dicarboxylicacid
    • NCGC00015865-12
    • CAS-89-00-9
    • Spectrum4_000336
    • SR-01000075472
    • pyridine-5,6-dicarboxylic acid
    • FT-0674187
    • Quin
    • NCGC00015865-07
    • HMS3266C15
    • NCGC00261674-01
    • NCGC00015865-01
    • KBio3_002643
    • SR-01000075472-3
    • DTXCID6021327
    • HSDB 7511
    • NCGC00015865-03
    • 339155-13-4
    • F6F0HK1URN
    • NCGC00015865-02
    • F2191-0231
    • KBio2_004573
    • pyridinedicarboxylic acid
    • NSC-18836
    • Pyridine-2,3-dicarboxylate
    • InChI=1/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12
    • AKOS000119760
    • KBio1_000773
    • KBio2_002005
    • D70926
    • EINECS 201-874-8
    • Lopac0_000989
    • MLS-0411909
    • C03722
    • BSPBio_003143
    • 2-Propenamide, N-[(3-fluorophenyl)methyl]-
    • HY-100807
    • BDBM26115
    • NSC-403247
    • NSC13127
    • pyridine carboxylate, 6c
    • HMS3675C05
    • 2,3-pyridinedicarboxylate
    • NCGC00015865-05
    • Pyridine-2,3-dicarboxylic acid
    • NCGC00015865-08
    • quinolinic acid
    • NCGC00024506-05
    • PB47350
    • EU-0100989
    • MLS001332417
    • NCGC00024506-04
    • HMS502G15
    • AI3-63017
    • MLS002153210
    • J-019373
    • bmse000219
    • EC 201-874-8
    • Spectrum5_001170
    • KBioSS_002005
    • AM81291
    • NCGC00024506-01
    • 2,3-Pyridinedicarboxylic acid (8CI,9CI)
    • DB01796
    • NCGC00255468-01
    • CHEBI:16675
    • Inchi: 1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
    • Chiave InChI: GJAWHXHKYYXBSV-UHFFFAOYSA-N
    • Sorrisi: OC(C1=CC=CN=C1C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 167.02185
  • Massa monoisotopica: 167.02185764g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 204
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 87.5Ų

Proprietà sperimentali

  • PSA: 87.49
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso